8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. Heterocyclic compounds are widely distributed in nature and vital to life on Earth. They are found in many natural substances such as chlorophyll, vitamins, hormones, and antibiotics .
Synthesis Analysis
The synthesis of such complex molecules usually involves multiple steps, each requiring specific reagents and conditions. The exact process would depend on the specific structure of the molecule .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. Common reactions for compounds with similar structures include substitution reactions, elimination reactions, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2-chloroethyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-12-4-6-14(7-5-12)11-25-17(26)15-16(22(3)19(25)27)21-18-23(9-8-20)13(2)10-24(15)18/h4-7,10H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKRFTUDBMPXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCCl)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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